molecular formula C8H6ClNO3 B1445851 Methyl 5-chloro-6-formylpyridine-3-carboxylate CAS No. 1134777-23-3

Methyl 5-chloro-6-formylpyridine-3-carboxylate

Cat. No.: B1445851
CAS No.: 1134777-23-3
M. Wt: 199.59 g/mol
InChI Key: XHHBWSGWUHZLHA-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-formylpyridine-3-carboxylate is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-6-formylpyridine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 5-chloro-6-formylpyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-formylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 5-chloro-6-carboxypyridine-3-carboxylate.

    Reduction: Methyl 5-chloro-6-hydroxymethylpyridine-3-carboxylate.

    Substitution: Methyl 5-amino-6-formylpyridine-3-carboxylate.

Scientific Research Applications

Methyl 5-chloro-6-formylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Researchers explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-chloro-6-formylpyridine-3-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its formyl and ester groups can interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-6-hydroxymethylpyridine-3-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.

    Methyl 5-chloro-6-carboxypyridine-3-carboxylate: Similar structure but with a carboxylic acid group instead of a formyl group.

Uniqueness

Methyl 5-chloro-6-formylpyridine-3-carboxylate is unique due to the presence of both a formyl group and an ester group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

methyl 5-chloro-6-formylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-6(9)7(4-11)10-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHBWSGWUHZLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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